1-Hydroxycyclohexanecarbonitrile

Description

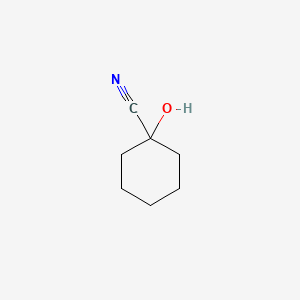

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxycyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDBRPNZOTCHLSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Record name | CYCLOHEXANONE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2024878 | |

| Record name | Cyclohexanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyclohexanone cyanohydrin is a brown solid. (NTP, 1992) | |

| Record name | CYCLOHEXANONE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

228 to 235 °F at 9 mmHg (NTP, 1992) | |

| Record name | CYCLOHEXANONE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 74.3 °F (NTP, 1992) | |

| Record name | CYCLOHEXANONE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

931-97-5 | |

| Record name | CYCLOHEXANONE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Hydroxycyclohexanecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyano-1-hydroxycyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxycyclohexanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52190 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxycyclohexanecarbonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanecarbonitrile, 1-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone cyanohydrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2024878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-hydroxy-1-cyclohexanecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CYANO-1-HYDROXYCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON43942N5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

93 to 97 °F (NTP, 1992) | |

| Record name | CYCLOHEXANONE CYANOHYDRIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20066 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Hydroxycyclohexanecarbonitrile (CAS 931-97-5)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the core properties, synthesis, reactivity, and applications of 1-Hydroxycyclohexanecarbonitrile, also known as Cyclohexanone Cyanohydrin, a versatile bifunctional molecule that serves as a valuable building block in modern organic chemistry.

Core Compound Identification and Properties

This compound is a unique chemical entity possessing both a hydroxyl and a nitrile functional group attached to the same carbon atom of a cyclohexane ring. This α-hydroxynitrile structure, also known as a cyanohydrin, is the key to its distinct reactivity and synthetic utility.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experimental conditions, from reaction setup to purification and storage.

| Property | Value | Reference(s) |

| CAS Number | 931-97-5 | [1] |

| Molecular Formula | C₇H₁₁NO | [1][2] |

| Molecular Weight | 125.17 g/mol | [2] |

| Appearance | Brown or colorless solid | [3][4] |

| Melting Point | 32-35 °C (lit.) | [3][4] |

| Boiling Point | 132 °C at 19 mmHg | [1][4] |

| Density | ~1.031 g/mL | [1] |

| Refractive Index | ~1.4693 | [1] |

| Solubility | Water soluble; reacts slowly with water. | [2][4] |

| pKa | 11.45 ± 0.20 (Predicted) | [4] |

| LogP | 0.9 (Computed) | [2] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The most direct and common synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbonyl carbon of cyclohexanone. This reaction is a classic example of cyanohydrin formation.

Reaction Mechanism and Rationale

The formation of the cyanohydrin is a reversible reaction, typically catalyzed by a base. The base (e.g., hydroxide or cyanide itself) deprotonates hydrogen cyanide (HCN) to generate the cyanide anion (CN⁻), a potent nucleophile. The cyanide anion then attacks the electrophilic carbonyl carbon of cyclohexanone. Subsequent protonation of the resulting alkoxide intermediate by HCN or a weak acid yields the final this compound product. The equilibrium can be shifted towards the product by using a stoichiometric amount of cyanide relative to the ketone.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is a representative procedure based on the well-established cyanohydrin formation reaction.[4] Extreme caution must be exercised due to the use of highly toxic cyanide salts. All operations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials:

-

Cyclohexanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Acetic acid (glacial)

-

Diethyl ether

-

Saturated aqueous sodium bisulfite solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (1.0 eq) in deionized water. Cool the solution to 0-5°C in an ice-water bath.

-

Addition of Ketone: Add cyclohexanone (1.0 eq) to the cyanide solution while maintaining vigorous stirring.

-

Acidification (Critical Step): Slowly add glacial acetic acid (1.1 eq) dropwise via the dropping funnel to the stirred mixture. The rate of addition should be controlled to keep the internal temperature below 10°C. This in-situ generation of HCN is crucial for safety and reaction control.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for 2-3 hours, then let it warm to room temperature and stir for an additional 12-16 hours. The reaction can be monitored by TLC or GC-MS to confirm the consumption of cyclohexanone.

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bisulfite solution (to remove unreacted aldehyde), saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, often a brownish solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ether/hexane) or by vacuum distillation to yield the pure this compound.

Chemical Reactivity and Synthetic Applications

The synthetic value of this compound stems from the orthogonal reactivity of its two functional groups. It serves as a precursor to valuable 1-substituted cyclohexane derivatives.

Caption: Key synthetic transformations of this compound.

Reduction to 1-(Aminomethyl)cyclohexan-1-ol

The reduction of the nitrile group is one of the most important transformations of this molecule, providing access to vicinal amino alcohols, a privileged scaffold in medicinal chemistry.

Causality: Catalytic hydrogenation is often the method of choice in industrial settings due to its operational simplicity and cost-effectiveness. Catalysts like Raney Nickel are highly effective for converting nitriles to primary amines. Alternatively, for lab-scale synthesis, powerful reducing agents like Lithium Aluminum Hydride (LAH) in an anhydrous ether solvent can achieve a clean and rapid reduction.

General Protocol (Catalytic Hydrogenation):

-

Charge a high-pressure hydrogenation vessel (Parr apparatus) with this compound, a suitable solvent (e.g., methanol or ethanol, often with ammonia to suppress secondary amine formation), and a catalytic amount of Raney Nickel (5-10% w/w).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

-

Heat the mixture with vigorous stirring. The reaction is often exothermic.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

After completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Concentrate the filtrate under reduced pressure to yield the crude 1-(aminomethyl)cyclohexan-1-ol, which can be purified by distillation or crystallization.

Hydrolysis to Carboxylic Acid and Amide

The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, providing another avenue for functional group diversification.[2]

-

To the Amide: Controlled hydrolysis, for instance, using concentrated sulfuric acid or basic hydrogen peroxide, can selectively stop at the amide stage, yielding 1-hydroxycyclohexane-1-carboxamide.

-

To the Carboxylic Acid: More vigorous acidic or basic hydrolysis with heating will convert the nitrile group fully to a carboxylic acid, yielding 1-hydroxycyclohexane-1-carboxylic acid.[2]

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[3]

Spectroscopic Characterization

Structural confirmation is paramount. The following data are characteristic of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the two key functional groups. A strong, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the hydroxyl group. A sharp, medium-intensity absorption around 2250-2240 cm⁻¹ is characteristic of the C≡N (nitrile) stretch.[2] C-H stretching bands for the cyclohexane ring will appear just below 3000 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The ten protons on the cyclohexane ring will appear as a complex, broad multiplet in the upfield region, typically between δ 1.2 and 2.0 ppm. A singlet for the hydroxyl proton (O-H) would also be present, though its chemical shift is variable (typically δ 2-5 ppm) and it can exchange with D₂O.

-

¹³C NMR: The carbon spectrum is more diagnostic. A signal for the nitrile carbon (C≡N) is expected around δ 120 ppm. The quaternary carbon bearing both the -OH and -CN groups (C-1) would appear around δ 70-80 ppm. The remaining five carbons of the cyclohexane ring would show signals in the aliphatic region (δ 20-40 ppm).

-

| Predicted NMR Data (in CDCl₃) | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| Cyclohexane Protons (-CH₂-) | 1.2 - 2.0 (complex m, 10H) | 20 - 40 (multiple signals) |

| Hydroxyl Proton (-OH) | 2.0 - 5.0 (broad s, 1H) | - |

| Quaternary Carbon (C-OH,CN) | - | 70 - 80 |

| Nitrile Carbon (-C≡N) | - | ~120 |

Safety and Handling

This compound is a highly toxic compound and must be handled with extreme care.

GHS Hazard Information

| Pictogram(s) | Hazard Class & Statement | Precautionary Measures (Examples) |

| ☠️☣️ | Danger: Fatal if swallowed (H300), in contact with skin (H310), or if inhaled (H330). Causes serious eye damage (H318). Very toxic to aquatic life with long-lasting effects (H410). | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |

Data aggregated from ECHA C&L Inventory.[2]

Reactivity and Incompatibility

This compound's stability is a critical safety consideration.

-

Acids: Incompatible with strong acids. Mixing may lead to vigorous reactions.[2]

-

Bases: Contact with bases can cause decomposition, releasing highly toxic and flammable hydrogen cyanide gas.[2][4]

-

Oxidizing Agents: Incompatible with strong oxidizing agents such as peroxides and epoxides.[2][4]

Storage: Store in a cool (2-8°C), dry, well-ventilated area away from incompatible substances. Keep container tightly sealed.[4]

Disposal: All waste materials containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of down the drain.

Conclusion

This compound (CAS 931-97-5) is a synthetically potent intermediate whose value lies in the dual functionality imparted by its α-hydroxynitrile structure. Its straightforward synthesis from an inexpensive feedstock and its ability to be converted into valuable amine and carboxylic acid derivatives make it a cornerstone for building complex molecular architectures. A thorough understanding of its properties, combined with stringent adherence to safety protocols, enables researchers to effectively leverage this compound in the fields of pharmaceutical discovery, agrochemical development, and advanced material science.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 13610, 1-Cyano-1-hydroxycyclohexane. Retrieved January 25, 2026 from [Link].

-

ChemSynthesis (n.d.). This compound. Retrieved January 25, 2026 from [Link].

-

Kurbako, V. Z., & Dostavalova, E. S. (2014). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 4(8), 2277-2283. Available at: [Link].

- Google Patents (2013). EP2616433B1 - Process for preparing a cyclohexanecarbonitrile derivative.

-

LookChem (n.d.). 1-HYDROXY-1-CYCLOHEXANECARBONITRILE. Retrieved January 25, 2026 from [Link].

-

Organic Syntheses (n.d.). Cyclohexylidenecyclohexane. Organic Syntheses Procedure. Retrieved January 25, 2026 from [Link].

- Google Patents (2011). CN102267887A - Synthesis process for 1-hydroxycyclohexyl phenyl ketone.

Sources

Physical properties of 1-Hydroxycyclohexanecarbonitrile (melting point, boiling point)

An In-Depth Technical Guide to the Physical Properties of 1-Hydroxycyclohexanecarbonitrile for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as cyclohexanone cyanohydrin, is a bifunctional organic compound featuring both a hydroxyl and a nitrile group attached to the same carbon atom of a cyclohexane ring. This unique structural arrangement makes it a valuable and versatile building block in organic synthesis. Its ability to undergo a variety of chemical transformations allows for the introduction of key functional groups, rendering it a significant precursor in the synthesis of pharmaceuticals and other biologically active molecules.[1] This guide provides a comprehensive overview of the physical properties of this compound, with a focus on its melting and boiling points, the experimental methodologies for their determination, and the underlying chemical principles that govern these characteristics.

Physicochemical Properties of this compound

The physical properties of this compound are crucial for its handling, purification, and use in synthetic applications. A summary of its key physicochemical data is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO | [2] |

| Molecular Weight | 125.17 g/mol | [2] |

| CAS Number | 931-97-5 | [2] |

| Appearance | Brown solid | [3] |

| Melting Point | 32-35 °C (lit.) | [3] |

| 32-36 °C | [2] | |

| 93 to 97 °F (33.9 to 36.1 °C) | [4] | |

| Boiling Point | 132 °C at 19 mmHg (lit.) | [2][3] |

| 228 to 235 °F at 9 mmHg (108.9 to 112.8 °C) | [4] |

Factors Influencing the Physical Properties

The melting and boiling points of this compound are dictated by the intermolecular forces present in the bulk substance. The dominant forces at play are:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group allows for strong hydrogen bonding between molecules. This is a significant factor contributing to its relatively high boiling point compared to non-hydroxylated analogues.[5]

-

Dipole-Dipole Interactions: The nitrile (-C≡N) group possesses a strong dipole moment, leading to dipole-dipole interactions that further increase the energy required to separate the molecules.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size and surface area of the molecule. The cyclohexane ring contributes significantly to these forces.[6]

The boiling point is reported at reduced pressure, which is a common practice for compounds that may decompose at their atmospheric boiling point. The relationship between boiling point and pressure is an important consideration for purification by distillation. The melting point is influenced not only by the strength of intermolecular forces but also by how well the molecules pack into a crystal lattice.[4]

Experimental Determination of Physical Properties

Accurate determination of melting and boiling points is essential for compound identification and purity assessment.

Melting Point Determination: Capillary Method

The capillary method is a standard technique for determining the melting point of a solid organic compound.[7]

Experimental Protocol

-

Sample Preparation: A small amount of dry, finely powdered this compound is placed on a clean, dry watch glass.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[8]

-

Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.[9]

-

Heating: The apparatus is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure thermal equilibrium.[8]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8] A pure compound will typically have a sharp melting range of 0.5-1.5°C.

Caption: Workflow for Melting Point Determination using the Capillary Method.

Boiling Point Determination at Reduced Pressure

Given that this compound has a boiling point reported at reduced pressure, this method is crucial for its purification and characterization.

Experimental Protocol

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A few milliliters of this compound are placed in the distillation flask along with a boiling chip or a magnetic stir bar.

-

Pressure Reduction: The apparatus is connected to a vacuum source, and the pressure is carefully reduced to the desired level (e.g., 19 mmHg) and monitored with a manometer.

-

Heating: The distillation flask is heated gently in a heating mantle or oil bath.

-

Temperature Reading: As the liquid begins to boil and the vapor condenses on the thermometer bulb, the temperature is recorded. A steady temperature reading during distillation indicates the boiling point at that pressure.[3]

-

Pressure Correction: It is critical to record the pressure at which the boiling point is measured, as the boiling point is highly dependent on pressure.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Cyano-1-hydroxycyclohexane | C7H11NO | CID 13610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 5. monash.edu [monash.edu]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

An In-Depth Technical Guide to the Spectroscopic Data of 1-Hydroxycyclohexanecarbonitrile

This guide provides a comprehensive analysis of the spectroscopic data for 1-hydroxycyclohexanecarbonitrile (cyclohexanone cyanohydrin), a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering not just the data itself, but also the underlying principles and experimental insights for its acquisition and interpretation.

Introduction to this compound

This compound (C₇H₁₁NO) is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group attached to the same carbon atom. This α-hydroxynitrile is typically synthesized from cyclohexanone and a cyanide source. Its unique structure makes it a valuable precursor for the synthesis of α-hydroxy acids, α-amino acids, and other important organic compounds. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and for monitoring its reactions in synthetic pathways.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₁₁NO

-

Molecular Weight: 125.17 g/mol

-

CAS Number: 931-97-5

-

Appearance: Brown solid

-

Melting Point: 32-35 °C

-

Boiling Point: 132 °C at 19 mmHg

Caption: Molecular Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides valuable information about the electronic environment of the hydrogen atoms within the molecule. For this compound, the spectrum is characterized by signals corresponding to the hydroxyl proton and the protons of the cyclohexane ring.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.6-2.0 | m | 10H | Cyclohexane ring protons (CH₂) |

| ~3.5 (variable) | s (broad) | 1H | Hydroxyl proton (-OH) |

Expertise & Experience Insight: The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and the solvent used, due to hydrogen bonding. It often appears as a broad singlet and may exchange with deuterium in deuterated solvents like D₂O, causing the signal to disappear. The cyclohexane ring protons exhibit complex multiplets due to their diastereotopic nature and spin-spin coupling. At room temperature, the rapid chair-to-chair interconversion of the cyclohexane ring often leads to averaged signals for the axial and equatorial protons, resulting in broad, overlapping multiplets.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~23-25 | C4 |

| ~25-27 | C3, C5 |

| ~38-40 | C2, C6 |

| ~70-72 | C1 (quaternary carbon attached to -OH and -CN) |

| ~120-122 | -C≡N (nitrile carbon) |

Expertise & Experience Insight: The quaternary carbon (C1) is significantly deshielded due to the electronegative oxygen and nitrogen atoms attached to it. The nitrile carbon also has a characteristic chemical shift in the 120-122 ppm range. The symmetry of the cyclohexane ring results in three distinct signals for the CH₂ groups in a proton-decoupled ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the hydroxyl (-OH) and nitrile (-C≡N) groups.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3000-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 2250-2200 | Medium, Sharp | C≡N stretch (nitrile) |

| 1450 | Medium | CH₂ bend (scissoring) |

| 1100-1000 | Medium | C-O stretch (hydroxyl) |

Trustworthiness: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding. The nitrile stretch is a very characteristic and sharp peak, making it an excellent diagnostic tool for the presence of this functional group. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound, electron ionization (EI) typically leads to the formation of a molecular ion and several characteristic fragment ions.

Mass Spectrometry Data:

| m/z | Relative Intensity (%) | Proposed Fragment |

| 125 | 1.0 | [M]⁺ (Molecular Ion) |

| 98 | 27.7 | [M - HCN]⁺ |

| 97 | 11.2 | [M - H₂O - H]⁺ |

| 96 | 66.0 | [M - HCN - H₂]⁺ or [M - CHO]⁺ |

| 83 | 30.3 | [C₆H₁₁]⁺ |

| 82 | 15.9 | [C₆H₁₀]⁺ |

| 69 | 34.6 | [C₅H₉]⁺ |

| 56 | 100.0 | [C₄H₈]⁺ (Base Peak) |

| 55 | 58.2 | [C₄H₇]⁺ |

| 41 | 61.7 | [C₃H₅]⁺ |

Authoritative Grounding: The fragmentation pattern is consistent with the structure of this compound. The loss of HCN (27 amu) is a characteristic fragmentation for cyanohydrins. The base peak at m/z 56 likely arises from the cleavage of the cyclohexane ring. The presence of a small molecular ion peak at m/z 125 is typical for cyclic compounds which can undergo extensive fragmentation.

Caption: Proposed Fragmentation Pathway of this compound.

Experimental Protocols

1. NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Cap the NMR tube and gently invert to ensure homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

Data Acquisition (¹³C NMR):

-

Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus.

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

3. Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 or similar).

-

The separated components elute from the column and enter the mass spectrometer.

-

Acquire mass spectra using electron ionization (EI) at 70 eV over a mass range of, for example, m/z 35-200.

-

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of this compound. The combined application of NMR, IR, and Mass Spectrometry allows for unambiguous structural elucidation and purity assessment. The provided protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings.

References

-

PubChem. 1-Cyano-1-hydroxycyclohexane. [Link]

-

JoVE. Mass Spectrometry: Cycloalkane Fragmentation. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

RSC Publishing. The assignment of absolute configuration of cyanohydrins by NMR. [Link]

-

ACS Publications. Absolute Configuration of Ketone Cyanohydrins by 1H NMR: The Special Case of Polar Substituted Tertiary Alcohols. [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

Chemistry LibreTexts. 1.7.2: Fragmentation Patterns of Organic Molecules. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Chemistry LibreTexts. 8.4.1: Interpretting IR Spectra. [Link]

-

YouTube. Interpretation of IR spectra (alcohols,amines and carbonyl compounds). [Link]

-

YouTube. Draw the 1H NMR Spectrum for Cyclohexane (C6H12). [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

ResearchGate. 1 H and 13 C NMR data for compound 1. [Link]

-

Chemguide. interpreting infra-red spectra. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

RSC Publishing. The assignment of absolute configuration of cyanohydrins by NMR. [Link]

- Doc Brown's Chemistry. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H

An In-Depth Technical Guide to the Fundamental Reactivity of α-Hydroxynitriles

Introduction: The Enduring Versatility of a Bifunctional Building Block

α-Hydroxynitriles, also known as cyanohydrins, represent a fascinating and highly versatile class of organic compounds. Characterized by the presence of both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon atom, these molecules are pivotal intermediates in a vast array of synthetic transformations.[1][2] Their significance stems from the unique reactivity endowed by this bifunctional arrangement, allowing for the selective manipulation of either group to access a diverse range of valuable products, including α-hydroxy acids, β-amino alcohols, and α-amino acids.[3][4][5] This guide provides an in-depth exploration of the fundamental reactivity of α-hydroxynitriles, offering insights into their synthesis, stability, and synthetic applications, with a particular focus on their role in modern drug development and complex molecule synthesis.

Historically, the study of α-hydroxynitriles dates back to the early days of organic chemistry, with the first enantioselective synthesis being the hydroxynitrile lyase (HNL) catalyzed addition of cyanide to benzaldehyde.[6] Today, both chemical and biocatalytic methods are employed to synthesize these valuable building blocks, often with a high degree of stereocontrol.[5][6] This guide will delve into the mechanistic underpinnings of these synthetic strategies and the subsequent transformations that make α-hydroxynitriles a cornerstone of the synthetic chemist's toolkit.

Core Principles of Reactivity: An Electronic Perspective

The reactivity of an α-hydroxynitrile is intrinsically linked to its electronic structure. The presence of two electron-withdrawing groups, the hydroxyl and the nitrile, on the same carbon atom creates a unique electronic environment that dictates its behavior in chemical reactions.

The carbon atom bearing both functional groups is electrophilic, a characteristic inherited from the carbonyl carbon of the starting aldehyde or ketone. The nitrile group, with its carbon-nitrogen triple bond, is susceptible to both nucleophilic attack at the carbon and reduction. The hydroxyl group can act as a nucleophile, a proton donor, or be converted into a good leaving group, facilitating substitution reactions.

The interplay of these functionalities allows for a rich and diverse chemistry. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the hydroxyl group can be protected, oxidized, or displaced.[3][7] This orthogonal reactivity is a key reason for their widespread use in multistep syntheses.

Synthesis of α-Hydroxynitriles: A Methodological Overview

The most common and direct route to α-hydroxynitriles is the nucleophilic addition of a cyanide source to an aldehyde or a ketone.[4][8] This reaction is generally reversible, and the position of the equilibrium is influenced by several factors, including the steric and electronic properties of the carbonyl compound, the reaction conditions (pH, temperature), and the cyanide source.[7][9]

Chemical Synthesis: Controlling the Equilibrium

The classical approach to cyanohydrin formation involves the reaction of a carbonyl compound with hydrogen cyanide (HCN).[4] However, due to the extreme toxicity and volatility of HCN, alternative and safer cyanide sources are now predominantly used.[8] These include:

-

Alkali Metal Cyanides (KCN, NaCN): These salts are often used in the presence of a proton source, such as a weak acid, to generate HCN in situ.[8][10] The reaction is typically carried out in an aqueous or mixed aqueous-organic solvent system.

-

Trimethylsilyl Cyanide (TMSCN): This reagent offers a milder and often more selective method for cyanohydrin synthesis, particularly for base-sensitive substrates. The reaction is typically catalyzed by a Lewis acid and yields a silylated cyanohydrin, which can be readily hydrolyzed to the free α-hydroxynitrile.[11]

Table 1: Comparison of Common Cyanide Sources for α-Hydroxynitrile Synthesis

| Cyanide Source | Advantages | Disadvantages | Typical Conditions |

| HCN | High reactivity | Extremely toxic and volatile | Not commonly used in modern labs |

| KCN/NaCN | Inexpensive, readily available | Release of HCN, requires careful pH control | Aqueous or mixed solvents, weak acid |

| TMSCN | Mild conditions, high yields, suitable for sensitive substrates | More expensive, requires anhydrous conditions | Lewis acid catalyst (e.g., ZnI₂, In(OTf)₃) |

Biocatalytic Synthesis: The Power of Enantioselectivity

For the synthesis of chiral α-hydroxynitriles, which are crucial in the pharmaceutical industry, enzymatic catalysis offers a powerful and environmentally benign alternative to chemical methods.[6][12] Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of HCN to aldehydes and ketones with high enantioselectivity.[6][13]

There are two main classes of HNLs, (R)-selective and (S)-selective, allowing for the synthesis of both enantiomers of a desired cyanohydrin.[6] The use of HNLs in organic synthesis has been widely adopted due to several advantages:

-

High Enantioselectivity: Often >99% ee.

-

Mild Reaction Conditions: Typically performed in aqueous or biphasic systems at or near room temperature.

-

Substrate Specificity: A wide range of aldehydes and some ketones are accepted as substrates.

Fundamental Reactivity and Synthetic Transformations

The synthetic utility of α-hydroxynitriles lies in the diverse transformations of their hydroxyl and nitrile functionalities.

Hydrolysis of the Nitrile Group: Accessing α-Hydroxy Acids

The nitrile group can be readily hydrolyzed under either acidic or basic conditions to yield an α-hydroxy carboxylic acid.[1] This transformation is a cornerstone of α-hydroxynitrile chemistry and provides a straightforward route to a valuable class of compounds.

-

Acidic Hydrolysis: Treatment with a strong acid, such as aqueous HCl or H₂SO₄, at elevated temperatures leads to the formation of the α-hydroxy carboxylic acid and an ammonium salt.[1]

-

Basic Hydrolysis: Reaction with an aqueous base, such as NaOH or KOH, followed by acidification, also affords the α-hydroxy carboxylic acid.[1]

Protocol 1: Acid-Catalyzed Hydrolysis of Mandelic Nitrile to Mandelic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve mandelonitrile (1.0 eq) in a 1:1 mixture of concentrated hydrochloric acid and water.

-

Heating: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the mandelic acid.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Reduction of the Nitrile Group: Synthesis of β-Amino Alcohols

The reduction of the nitrile group in an α-hydroxynitrile provides a direct route to β-amino alcohols, another important class of synthetic intermediates.[3] Strong reducing agents are typically required for this transformation.

-

Lithium Aluminum Hydride (LiAlH₄): This is the most common reagent for the reduction of nitriles to primary amines.[14] The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).

Table 2: Typical Conditions for Key Transformations of α-Hydroxynitriles

| Transformation | Reagents | Product |

| Hydrolysis | H₃O⁺, heat or 1. OH⁻, H₂O, heat; 2. H₃O⁺ | α-Hydroxy carboxylic acid |

| Reduction | 1. LiAlH₄, Et₂O or THF; 2. H₂O | β-Amino alcohol |

The Strecker Synthesis: A Gateway to α-Amino Acids

The Strecker synthesis is a classic and highly effective method for the preparation of α-amino acids.[15][16] While the classical Strecker synthesis starts from an aldehyde, ammonia, and cyanide, a closely related pathway involves the conversion of an α-hydroxynitrile to an α-amino nitrile, which is then hydrolyzed to the α-amino acid.[4] This highlights the close relationship and interconversion between these two important classes of α-substituted nitriles.

Applications in Drug Development

The unique reactivity of α-hydroxynitriles has made them valuable intermediates in the synthesis of numerous pharmaceutical agents. The ability to introduce a new carbon-carbon bond and then elaborate the resulting functional groups provides a powerful strategy for building molecular complexity.

Several nitrile-containing drugs are on the market, and the nitrile group can act as a key pharmacophore.[17] In many cases, the synthesis of these drugs involves an α-hydroxynitrile intermediate. For example, the synthesis of certain dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes involves the formation of an α-amino nitrile, a close derivative of an α-hydroxynitrile.[17]

Conclusion: A Timeless and Indispensable Synthetic Tool

α-Hydroxynitriles continue to be of paramount importance in organic synthesis. Their facile preparation, coupled with the versatile reactivity of the hydroxyl and nitrile groups, provides access to a wide spectrum of valuable molecules. From fundamental academic research to the industrial-scale synthesis of pharmaceuticals, the chemistry of α-hydroxynitriles is a testament to the enduring power of fundamental reactivity principles. As the demand for enantiomerically pure and complex molecules grows, the development of new and improved methods for the synthesis and transformation of α-hydroxynitriles will undoubtedly remain an active and fruitful area of research.

References

-

Fuhshuku, K., & Asano, Y. (2016). Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review. Organic & Biomolecular Chemistry, 14(25), 5844-5861. [Link]

-

Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

-

CIE A-Level Chemistry. (n.d.). 19.2 Nitriles and hydroxynitriles. [Link]

-

Lauble, H., et al. (2001). The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis. Proteins: Structure, Function, and Bioinformatics, 44(4), 455-467. [Link]

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. [Link]

-

OCR A-Level Chemistry Notes. (n.d.). Nucleophilic Addition: HCN to Hydroxynitriles (12.2.3). [Link]

-

Clark, J. (n.d.). The preparation of nitriles. Chemguide. [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Mechanism. [Link]

-

Save My Exams. (2025, June 23). Hydroxynitrile. [Link]

-

JoVE. (2025, May 22). Video: Aldehydes and Ketones with HCN: Cyanohydrin Formation Overview. [Link]

-

Dadashipour, M., & Asano, Y. (2011). Hydroxynitrile Lyases: Insights into Biochemistry, Discovery, and Engineering. ACS Catalysis, 1(9), 1121-1147. [Link]

-

ResearchGate. (n.d.). Scheme 1 Enzymatic synthesis and follow-up chemistry of cyanohydrins. [Link]

-

de Gonzalo, G., et al. (2017). Organocatalyzed synthesis of optically active cyanohydrins starting from alpha-ketoesters. Molbank, 2017(4), M965. [Link]

-

Organic Chemistry Portal. (n.d.). Asymmetric Conjugate Hydrocyanation. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]

-

Gruber, K., et al. (2004). Hydroxynitrile Lyases with α/β-Hydrolase Fold: Two Enzymes with Almost Identical 3D Structures but Opposite Enantioselectivities and Different Reaction Mechanisms. Angewandte Chemie International Edition, 43(48), 6662-6665. [Link]

-

ChemTube3D. (n.d.). Reaction of carbonyl compounds with HCN. [Link]

-

Organic Chemistry Portal. (n.d.). Cyanohydrin synthesis by Cyanation or Cyanosilylation. [Link]

-

ACS Omega. (2023, October 18). Synthesis of Polypeptides and Poly(α-hydroxy esters) from Aldehydes Using Strecker Synthesis. [Link]

- Google Patents. (n.d.). EP0271092A1 - Method of reducing nitrile into a corresponding alcohol.

-

Chemistry LibreTexts. (2025, January 19). 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. [Link]

-

ACS Catalysis. (2023, October 9). Biocatalytic Enantioselective Synthesis of Chiral β-Hydroxy Nitriles Using Cyanohydrins as Cyano Sources. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. [Link]

-

Norris, J. (2018, April 12). Cyanohydrins [Video]. YouTube. [Link]

-

Bjarnholt, N., & Møller, B. L. (2008). Hydroxynitrile glucosides. Phytochemistry, 69(10), 1947-1961. [Link]

-

de Souza, M. V. N. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(5), 527-540. [Link]

-

ChemRxiv. (n.d.). CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions. [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. [Link]

-

Professor Dave Explains. (2021, July 27). Strecker Amino Acid Synthesis [Video]. YouTube. [Link]

-

National Institutes of Health. (n.d.). High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. [Link]

Sources

- 1. savemyexams.com [savemyexams.com]

- 2. researchgate.net [researchgate.net]

- 3. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D [pubs.rsc.org]

- 7. tutorchase.com [tutorchase.com]

- 8. chemistrystudent.com [chemistrystudent.com]

- 9. jove.com [jove.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Cyanohydrin synthesis by Cyanation or Cyanosilylation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The active site of hydroxynitrile lyase from Prunus amygdalus: Modeling studies provide new insights into the mechanism of cyanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 17. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guide to the Selective Catalytic Hydrogenation of 1-Hydroxycyclohexanecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Precision in Amine Synthesis

The transformation of a nitrile to a primary amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. While seemingly straightforward, this reduction is fraught with challenges, primarily the competing formation of secondary and tertiary amine impurities. This guide provides an in-depth exploration of the catalytic hydrogenation of 1-hydroxycyclohexanecarbonitrile to 1-(aminomethyl)cyclohexanol, a critical building block for various active pharmaceutical ingredients (APIs), including the anticonvulsant gabapentin.[1][2][3] Our focus is not merely on a procedure, but on the underlying principles that govern a selective and efficient synthesis.

Mechanistic Rationale: Controlling the Reaction Pathway

The catalytic hydrogenation of a nitrile (R-C≡N) to a primary amine (R-CH₂NH₂) is a multi-step process occurring on the surface of a heterogeneous catalyst.[4] The reaction proceeds through a partially reduced imine intermediate (R-CH=NH). It is this intermediate that represents the critical juncture where the reaction can diverge towards desired or undesired products.

-

Primary Amine Formation (Desired Path): The imine intermediate is further hydrogenated to the primary amine.

-

R-C≡N + H₂ → [R-CH=NH]

-

[R-CH=NH] + H₂ → R-CH₂NH₂

-

-

Secondary/Tertiary Amine Formation (Side Reactions): The product primary amine can react with the imine intermediate, leading to the formation of a secondary imine, which is then reduced to a secondary amine. This process can continue to form tertiary amines.[4]

-

R-CH₂NH₂ + [R-CH=NH] → (R-CH₂)₂NH + NH₃

-

(R-CH₂)₂NH + H₂ → (R-CH₂)₂NH

-

To ensure high selectivity for the primary amine, the concentration of the intermediate imine on the catalyst surface must be kept low, and its reaction with the product amine must be disfavored. This is typically achieved by adding a large excess of ammonia to the reaction mixture.[5][6] Ammonia competes with the product amine, shifting the equilibrium away from the formation of secondary amine impurities.[5]

Catalyst Selection: A Comparative Analysis

The choice of catalyst is the most critical parameter for a successful nitrile hydrogenation.[4] The ideal catalyst should exhibit high activity (allowing for milder reaction conditions) and high selectivity towards the primary amine.

| Catalyst | Key Characteristics & Rationale |

| Raney® Nickel | A fine-grained nickel-aluminum alloy, it is a highly active and cost-effective catalyst for nitrile reduction.[7][8] Its porous structure provides a large surface area for the reaction.[8] However, it can be pyrophoric and may require careful handling.[9][10] |

| Raney® Cobalt | Often exhibits higher selectivity for primary amines compared to Raney Nickel, albeit sometimes requiring more forcing conditions. It is a viable alternative when byproduct formation is a significant concern. |

| Rhodium on Alumina (Rh/Al₂O₃) | A precious metal catalyst that often provides excellent activity and selectivity under milder conditions (lower temperature and pressure) than Raney-type catalysts.[9][10] This can be particularly advantageous for sensitive substrates. |

This guide will provide protocols for both a robust, general-purpose Raney Nickel system and a high-selectivity Rhodium on Alumina system.

Experimental Workflow: From Preparation to Isolation

The following diagram outlines the logical flow of the experimental procedure, applicable to both catalyst systems with minor variations.

Caption: Generalized workflow for the catalytic hydrogenation of this compound.

Detailed Protocols

Safety First: High-pressure hydrogenation is inherently hazardous. These protocols must be performed by trained personnel in a facility equipped with appropriate safety measures, including a barricaded reaction bay, proper ventilation, and emergency pressure relief systems.[11][12] All compressed gas cylinders must be properly secured.[13]

Protocol 1: Raney® Nickel Catalyzed Hydrogenation

This protocol is a robust method suitable for large-scale laboratory synthesis.

-

Materials:

-

This compound

-

Methanol (anhydrous)

-

Raney® Nickel (50% slurry in water)

-

Anhydrous Ammonia

-

Hydrogen (high purity)

-

Nitrogen (inert)

-

-

Equipment:

-

High-pressure autoclave (e.g., Parr reactor) with mechanical stirring, temperature control, and pressure transducer.

-

Inert atmosphere glove bag or glovebox for catalyst handling.

-

-

Procedure:

-

Reactor Setup: The autoclave is thoroughly cleaned, dried, and leak-tested.

-

Catalyst Charging: Under a nitrogen atmosphere, charge the autoclave with Raney® Nickel (5-10% by weight relative to the nitrile). The pyrophoric nature of dry Raney® Nickel necessitates handling under an inert atmosphere.[9][10]

-

Substrate Loading: In a separate vessel, dissolve this compound in anhydrous methanol (approx. 5-10 mL per gram of nitrile). Add this solution to the autoclave.

-

Ammonia Addition: Seal the reactor and cool the contents to 0-10 °C. Introduce anhydrous ammonia (5-10 molar equivalents relative to the nitrile). The addition of ammonia is critical for maximizing the yield of the primary amine.[5][6]

-

Purging: Purge the reactor headspace 3-5 times with nitrogen, followed by 3-5 times with hydrogen to remove all air.

-

Reaction: Pressurize the reactor with hydrogen to 40-60 bar. Begin vigorous stirring (>800 rpm) and heat the internal temperature to 80-100 °C. The reaction is exothermic; ensure the temperature control system is adequate.

-

Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake.

-

Work-up:

-

Cool the reactor to ambient temperature (<25 °C).

-

Carefully vent the excess hydrogen pressure to a safe location.

-

Purge the reactor 3-5 times with nitrogen.

-

Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry , as it remains pyrophoric. Quench the filter cake immediately with copious amounts of water.

-

The filtrate, a methanolic solution of 1-(aminomethyl)cyclohexanol, can be concentrated under reduced pressure. The crude product can be further purified by vacuum distillation.

-

-

Protocol 2: High-Selectivity Rhodium on Alumina Hydrogenation

This protocol is preferred when extremely low levels of secondary amine impurities are required.

-

Materials:

-

This compound

-

Methanol (anhydrous)

-

5% Rhodium on Alumina (Rh/Al₂O₃)

-

Anhydrous Ammonia

-

Hydrogen (high purity)

-

Nitrogen (inert)

-

-

Equipment: As per Protocol 1.

-

Procedure:

-

Reactor Setup & Substrate Loading: Follow steps 1 and 3 from Protocol 1. The Rh/Al₂O₃ catalyst is not pyrophoric and can be handled in the air. Charge the catalyst (1-3% by weight relative to the nitrile).

-

Ammonia Addition: As per Protocol 1, step 4.

-

Purging: As per Protocol 1, step 5.

-

Reaction: The higher activity of the rhodium catalyst allows for milder conditions.[14] Pressurize with hydrogen to 20-30 bar. Begin vigorous stirring and heat to 60-80 °C.

-

Monitoring & Work-up: Follow steps 7 and 8 from Protocol 1. The Rh/Al₂O₃ catalyst is not pyrophoric, simplifying the filtration step, though standard safe handling of fine powders is still required.

-

Troubleshooting and Process Optimization

| Observation | Potential Cause(s) | Recommended Action(s) |

| Incomplete Reaction / Slow H₂ Uptake | 1. Catalyst deactivation (poisoning).2. Insufficient agitation.3. Low temperature or pressure. | 1. Ensure high purity of substrate and solvent.2. Increase stirring speed to improve gas-liquid-solid mass transfer.3. Incrementally increase temperature/pressure within safe operational limits. |

| High Levels of Secondary Amine | 1. Insufficient ammonia.2. Reaction temperature is too high. | 1. Increase the molar equivalents of ammonia.2. Reduce the reaction temperature. Consider switching to a more selective catalyst like Rh/Al₂O₃. |

| Product Darkens on Isolation | Oxidation of the amine product. | Maintain an inert atmosphere during filtration and solvent removal. Consider a nitrogen sparge during distillation. |

Concluding Remarks for the Practicing Scientist

The successful catalytic hydrogenation of this compound is a study in controlled reactivity. By understanding the underlying reaction mechanism and the critical role of additives like ammonia, researchers can effectively steer the reaction towards the desired primary amine. The choice between a workhorse catalyst like Raney® Nickel and a high-selectivity option like Rhodium on Alumina will depend on the specific purity requirements, economic considerations, and available equipment. Adherence to stringent safety protocols is not merely a recommendation but a requirement for the safe and successful execution of this valuable chemical transformation.

References

-

ResearchGate. (n.d.). Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts. Retrieved January 26, 2026, from [Link]

-

Catalysis Science & Technology (RSC Publishing). (n.d.). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.

-

H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. Retrieved January 26, 2026, from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst. Retrieved January 26, 2026, from [Link]

-

Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. Retrieved January 26, 2026, from [Link]

- Sci-Hub. (2007). A New Supported Rhodium Catalyst for Selective Hydrogenation of Nitriles to Primary Amines.

-

H.E.L Group. (n.d.). Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. Retrieved January 26, 2026, from [Link]

-

FEDIOL. (2007, October 1). Guide to good practice on safe operation of Hydrogenation units. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type.

-

environmentclearance.nic.in. (n.d.). Gabapentine Manufacturing Process. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (2025, April 9). Hydrogenation of nitrile groups in HNBR with a rhodium catalyst. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Hydrogenation of dinitriles over Raney®-Ni catalyst. Retrieved January 26, 2026, from [Link]

-

environmentclearance.nic.in. (n.d.). SAFETY PRECAUTION Safety Precaution of Hydrogen. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). WO2013190357A1 - A process for the preparation of gabapentin.

-

ResearchGate. (n.d.). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Retrieved January 26, 2026, from [Link]

-

University of Pittsburgh. (2012, March 6). Hydrogenation Reactions. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved January 26, 2026, from [Link]

-

Justia Patents. (2010, July 20). Process for the preparation of gabapentin. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Nitrile reduction. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Raney nickel. Retrieved January 26, 2026, from [Link]

-

PMC - NIH. (2017, January 23). Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. Retrieved January 26, 2026, from [Link]

-

Patsnap Eureka. (2019, September 3). Process for the preparation of gabapentin. Retrieved January 26, 2026, from [Link]

Sources

- 1. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]

- 4. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 5. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Raney nickel - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. research.nu.edu.kz [research.nu.edu.kz]

- 11. njhjchem.com [njhjchem.com]

- 12. helgroup.com [helgroup.com]

- 13. safety.pitt.edu [safety.pitt.edu]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Enzymatic Resolution of 1-Hydroxycyclohexanecarbonitrile

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of Chiral Cyanohydrins

Chiral cyanohydrins, such as 1-hydroxycyclohexanecarbonitrile (also known as cyclohexanone cyanohydrin), are highly valuable intermediates in the synthesis of a wide range of pharmaceuticals and fine chemicals. Their versatility stems from the presence of two reactive functional groups—a hydroxyl and a nitrile—at a stereogenic center. This arrangement allows for facile conversion into other critical chiral building blocks, including α-hydroxy acids, α-hydroxy ketones, β-amino alcohols, and various heterocyclic compounds. The stereochemistry at this central carbon is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). Consequently, robust and efficient methods for producing enantiomerically pure cyanohydrins are in high demand.

Biocatalysis, leveraging the exquisite stereoselectivity of enzymes, offers a powerful and sustainable alternative to traditional chemical methods for chiral resolution. This application note provides a detailed guide to two primary enzymatic strategies for obtaining enantiopure this compound: Lipase-Catalyzed Kinetic Resolution of the racemate and Hydroxynitrile Lyase (HNL)-Catalyzed Asymmetric Synthesis . We will delve into the mechanistic principles behind these approaches, provide detailed experimental protocols, and discuss the analytical methods required to validate the stereochemical outcome.

Part 1: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a widely employed strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst—in this case, a lipase.[1] Lipases are hydrolases that, in non-aqueous environments, can catalyze the enantioselective acylation of alcohols. In a typical resolution of racemic this compound, one enantiomer is preferentially acylated by the lipase, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched acylated product and the enantioenriched unreacted starting material, which can then be separated.

Causality of Experimental Design: Why Lipase-Catalyzed Acylation?

The choice of lipase-catalyzed acylation in an organic solvent is deliberate and based on several key principles:

-

Enantioselectivity: The three-dimensional structure of a lipase's active site creates a chiral environment. One enantiomer of the cyanohydrin fits more productively into this site, allowing for efficient catalysis, while the other enantiomer binds less effectively, resulting in a much slower reaction rate.[2]

-

Irreversibility: The use of an activated acyl donor, such as vinyl acetate, makes the acylation reaction effectively irreversible. The co-product of the reaction, vinyl alcohol, tautomerizes to acetaldehyde, shifting the equilibrium towards product formation.

-

Enzyme Stability and Activity: Many lipases, particularly those from Candida antarctica (CALB) and Pseudomonas cepacia (PCL), are robust and maintain high activity in organic solvents.[3][4] Immobilized forms, such as Novozym® 435 (immobilized CALB), are particularly advantageous as they are easily recovered and reused, simplifying downstream processing and improving process economics.[5][6]

-

Solvent Choice: A non-polar, aprotic solvent like methyl tert-butyl ether (MTBE) or hexane is typically chosen to minimize enzyme denaturation and prevent non-enzymatic hydrolysis of the acyl donor.

Experimental Workflow: Lipase Resolution

The overall process for the lipase-catalyzed kinetic resolution is depicted below.

Sources

- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 2. Improved enantioselectivity of a lipase by rational protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. repository.tudelft.nl [repository.tudelft.nl]

- 4. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digital.csic.es [digital.csic.es]

- 6. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

One-Pot Synthesis Methods Involving 1-Hydroxycyclohexanecarbonitrile: A Guide for Researchers

Introduction: The Strategic Advantage of 1-Hydroxycyclohexanecarbonitrile in One-Pot Syntheses

In the realm of synthetic organic chemistry, the pursuit of efficiency, elegance, and sustainability has led to the prominence of one-pot reactions and multicomponent reactions (MCRs). These strategies streamline synthetic sequences by combining multiple reaction steps in a single flask, thereby minimizing intermediate isolation, purification, and solvent waste.[1][2] At the heart of many such elegant syntheses lies this compound, also known as cyclohexanone cyanohydrin. This bifunctional molecule, readily formed from cyclohexanone and a cyanide source, serves as a pivotal intermediate in the construction of valuable molecular scaffolds, particularly α-amino acids and hydantoins.[3][4][5]

This guide provides detailed application notes and protocols for two of the most significant one-pot syntheses involving this compound: the Strecker synthesis for α-amino acids and the Bucherer-Bergs synthesis for hydantoins. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the underlying mechanistic principles and practical experimental considerations.

Application Note 1: One-Pot Strecker Synthesis of 1-Aminocyclohexanecarboxylic Acid

The Strecker synthesis, first reported in 1850, remains a cornerstone for the preparation of α-amino acids.[6][7] It is a classic three-component reaction involving a carbonyl compound, ammonia, and cyanide.[8] When cyclohexanone is used as the starting material, the reaction proceeds through the in-situ formation of this compound.

Principle and Mechanism